4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, commonly known as CGP 12177A, is a synthetic compound extensively used in scientific research to investigate adrenergic receptors (ARs), specifically the β3-AR subtype. [, , , , ] It is classified as a non-conventional partial agonist, exhibiting agonist activity at some β-AR subtypes while acting as an antagonist at others. [, , ] CGP 12177A played a crucial role in the early characterization of the β3-AR subtype, distinguishing it from the previously known β1 and β2 subtypes. [, , ]
CGP 12177A interacts with β-ARs, transmembrane proteins responsible for mediating the effects of catecholamines like adrenaline and noradrenaline. [, , , , , , , , ] Its specific mechanism of action depends on the β-AR subtype and the cellular context.
β3-AR Agonist: CGP 12177A exhibits agonist activity at the β3-AR, stimulating adenylyl cyclase activity and leading to downstream signaling cascades. [, , , , , , , ] It has been instrumental in identifying and characterizing β3-ARs in various tissues. [, , , , , , ]
Partial Agonist at other β-AR Subtypes: CGP 12177A can act as a partial agonist at β1 and β2-ARs, producing submaximal responses compared to full agonists like isoprenaline. [, , ] This property has been exploited to investigate the role of these receptor subtypes in different physiological processes. [, , , , ]
Antagonist at β1 and β2-ARs: At certain concentrations, CGP 12177A can also act as an antagonist, blocking the effects of other agonists at β1 and β2-ARs. [, , , , , , ]
Low Affinity State of β1-AR: Some studies propose that CGP 12177A interacts with a low-affinity state of the β1-AR, designated as the putative β4-AR. [, ] This low-affinity state may be responsible for certain propranolol-resistant effects observed in cardiac tissue. []
Characterization of β3-ARs: CGP 12177A has been extensively used to identify and characterize β3-ARs in various tissues, including adipose tissue, heart, bladder, colon, aorta, and ureter. [, , , , , , , , , , , , , ] Its ability to activate β3-ARs while blocking or partially activating other subtypes makes it a valuable tool for discerning the specific roles of this receptor. [, , , , ]
Investigation of β-AR Subtype-Specific Effects: CGP 12177A's variable activity at different β-AR subtypes has been utilized to investigate the specific roles of these receptors in various physiological processes. [, , , , , , , ]
Development of New Drugs: The pharmacological profile of CGP 12177A has provided insights for the development of novel β3-AR agonists with improved selectivity and potency. [] These compounds hold potential for treating various conditions, including obesity, diabetes, overactive bladder, and gastrointestinal disorders. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5